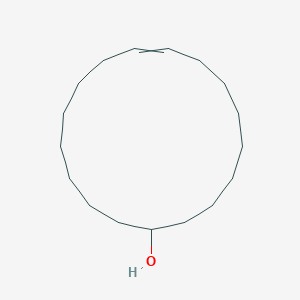
9-Cycloheptadecen-1-ol
货号 B101989
分子量: 252.4 g/mol
InChI 键: QNDMQRZWUGHGHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06759557B2
Procedure details


Cyclopentadecanone of Synthesis Example 3 was replaced by civetone, and the ketone group was reduced under the same conditions as in Synthesis Example 3, to give 9-cycloheptadecenol.


Name
Identifiers


|
REACTION_CXSMILES
|
C1(=O)CCCCCCCCCCCCCC1.[CH2:17]1[CH2:34][CH2:33][CH2:32][C:30](=[O:31])[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18]1>>[CH:30]1([OH:31])[CH2:32][CH2:33][CH2:34][CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCCCCCCCCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC/C=C\CCCCCCCC(=O)CCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ketone group was reduced under the same conditions as in Synthesis Example 3
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCCCCC=CCCCCCCC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
